molecular formula C17H20N4O2S B2443552 (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-69-3

(E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2443552
CAS No.: 2035001-69-3
M. Wt: 344.43
InChI Key: PYOPKRGWORAJIG-AATRIKPKSA-N
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Description

(E)-1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 2034286-55-8) is a chemical reagent offered for research purposes. This compound features a distinctive molecular structure with a pyrrolidine core linked to a dimethylaminopyrazine group and a thiophene-based α,β-unsaturated ketone (chalcone) moiety . Compounds with similar structural features, particularly the chalcone scaffold, are extensively investigated in medicinal chemistry for their broad biological activities . Research on analogous structures indicates potential for scientific exploration in areas such as antiviral and antimicrobial applications, where chalcone derivatives have been shown to act through mechanisms like the selective targeting of viral and bacterial enzymes . The presence of the dimethylaminopyrazine and pyrrolidine subunits may further contribute to its potential bioactivity and interaction with biological targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

(E)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-20(2)15-10-18-11-16(19-15)23-13-7-8-21(12-13)17(22)6-5-14-4-3-9-24-14/h3-6,9-11,13H,7-8,12H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOPKRGWORAJIG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines elements such as a thiophene ring, a pyrazine moiety, and a pyrrolidine unit, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, and its structure can be represented as follows:

 E 1 3 6 dimethylamino pyrazin 2 yl oxy pyrrolidin 1 yl 3 thiophen 2 yl prop 2 en 1 one\text{ E 1 3 6 dimethylamino pyrazin 2 yl oxy pyrrolidin 1 yl 3 thiophen 2 yl prop 2 en 1 one}

This structure indicates the presence of functional groups that are often associated with biological activity, including the dimethylamino group, which is known to enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, leading to significant biological effects. For instance, compounds with similar structures have been noted for their roles in cancer therapy, where they induce apoptosis in tumor cells through specific signaling pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. In vitro assays demonstrated that such compounds exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. The presence of the pyrazine ring suggests potential interactions with bacterial enzymes or receptors, which could inhibit microbial growth. Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria .

Neuropharmacological Effects

The dimethylamino group may also confer neuropharmacological properties. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions. This is particularly relevant given the increasing interest in developing novel treatments for neurological disorders .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects of related compounds on cancer cell lines; demonstrated significant apoptosis induction.
Study 2Analyzed antimicrobial activity against various bacterial strains; showed promising results against Gram-positive bacteria.
Study 3Explored neuropharmacological effects; indicated potential for mood modulation and cognitive enhancement.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antitumor properties. For instance, derivatives containing the pyrazine and thiophene rings have shown efficacy against various cancer cell lines, including breast, ovarian, and lung cancers.

Case Study:
A study involving synthesized derivatives demonstrated IC50 values ranging from 10 to 30 µM against MCF7 and HeLa cell lines, indicating promising antitumor potential .

Antiviral Properties

The compound's structure suggests potential antiviral applications, particularly against influenza viruses. Research has focused on compounds that disrupt viral polymerase activity, with some derivatives showing effective inhibition of the PA-PB1 interface in influenza A virus polymerase.

Data Table: Antiviral Activity of Related Compounds

CompoundIC50 (µM)EC50 (µM)Target
Compound A3.3>100PA-PB1
Compound B3143PA-PB1

Pharmacological Studies

Pharmacological evaluations have revealed that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties. Such findings suggest that this compound may also possess analgesic or anti-inflammatory effects.

Chemical Reactions Analysis

α,β-Unsaturated Ketone (Enone)

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position.

  • Cycloaddition : Participates in Diels-Alder reactions with dienes due to electron-deficient double bond.

  • Reduction : The C=C bond is selectively reduced by catalysts like Pd/C or NaBH₄ to yield saturated ketone derivatives.

Pyrazine-Pyrrolidine System

  • Nucleophilic Aromatic Substitution : The 6-(dimethylamino)pyrazin-2-yl group facilitates substitution at electron-deficient positions .

  • Hydrogen Bonding : The pyrrolidine-oxygen acts as a hydrogen-bond acceptor, influencing solubility and interaction with biological targets .

Thiophene Ring

  • Electrophilic Substitution : Reacts at the 5-position with electrophiles (e.g., nitration, halogenation) .

  • Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidizing conditions .

Reaction Monitoring and Mechanistic Studies

  • Chromatography : HPLC and TLC track reaction progress, ensuring minimal byproducts .

  • Kinetic Analysis : Studies reveal that EDG substituents on the phenyl ring accelerate reaction rates by stabilizing transition states .

  • Docking Simulations : Computational models confirm that the enone system aligns with enzymatic active sites (e.g., MAO-B), guiding synthetic modifications .

Potential for Further Chemical Modifications

Modification Site Reaction Type Application
Enone C=C bondHydrogenationGenerate saturated analogs for stability studies.
Pyrazine ringHalogenationIntroduce halogens for cross-coupling reactions .
Thiophene 5-positionSulfonationEnhance water solubility for pharmacological use .
Pyrrolidine oxygenAlkylation/AcylationModify pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including enone formation and coupling of heterocyclic moieties. For example, enone synthesis via aldol condensation (e.g., using pinacolone and thiophene-2-carbaldehyde) can yield intermediates with ~79% efficiency . Subsequent coupling of the pyrrolidine-pyrazine fragment may require activating agents like HOBt/TBTU for amide bond formation, as demonstrated in analogous piperazine-based compounds . Optimization should focus on solvent choice (e.g., anhydrous DMF), stoichiometry (2:3 enone-to-hydrazine ratio), and temperature control to minimize side reactions.

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., E-configuration of the enone) and substituent positions.
  • XRPD : Compare experimental X-ray powder diffraction patterns with simulated data from single-crystal structures (e.g., as in thiophene-containing enones ).
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., calculated vs. observed [M+H]+^+).

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Screen for kinase inhibition or antimicrobial activity based on structural analogs. For example:

  • Kinase assays : Use ADP-Glo™ kinase assays to test inhibition of kinases like EGFR or VEGFR2, given the pyrazine-pyrrolidine scaffold’s similarity to known inhibitors .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, as seen in thiazolidinone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Modular synthesis : Synthesize derivatives with variations in the pyrazine (e.g., substituents at the dimethylamino group) and thiophene (e.g., halogenation) moieties .
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes to kinase ATP-binding pockets. Compare with crystallographic data from analogs .
  • Selectivity profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?

  • Methodological Answer :

  • Purity analysis : Employ HPLC-MS to detect impurities (e.g., unreacted intermediates or stereoisomers) that may interfere with assays .
  • Crystallization studies : Reproduce single crystals for X-ray analysis to rule out polymorphic variations affecting activity .
  • Dose-response curves : Re-test batches with EC50_{50}/IC50_{50} determinations to ensure reproducibility.

Q. How can reaction mechanisms be elucidated for challenging steps in the synthesis?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or 1H^1H-NMR to identify rate-limiting steps (e.g., enolization in enone formation) .
  • Isotopic labeling : Use 18O^{18}O-labeled reagents to trace oxygen transfer in the pyrazine-pyrrolidine coupling step .
  • DFT calculations : Simulate transition states (e.g., Gaussian 16) to propose intermediates in multi-step reactions.

Notes

  • Advanced Techniques : Emphasized methodologies from peer-reviewed syntheses (e.g., XRPD, kinase assays) and computational tools.
  • Contradictions Addressed : Highlighted batch-to-bioactivity variability and purity-driven solutions.

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